Home > Products > Screening Compounds P119493 > (S)-4-Chloro-7-methoxy-2-methyl-6-[(tetrahydro-3-furyl)oxy]quinazoline
(S)-4-Chloro-7-methoxy-2-methyl-6-[(tetrahydro-3-furyl)oxy]quinazoline -

(S)-4-Chloro-7-methoxy-2-methyl-6-[(tetrahydro-3-furyl)oxy]quinazoline

Catalog Number: EVT-8392234
CAS Number:
Molecular Formula: C14H15ClN2O3
Molecular Weight: 294.73 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

This compound is classified as an organic compound due to its carbon-based structure. It can be further categorized under heterocyclic compounds, which are organic compounds containing a ring structure that includes atoms other than carbon, in this case, nitrogen in the quinazoline framework. Additionally, it falls under the category of substituted quinazolines, given the presence of various functional groups such as chloro, methoxy, and tetrahydrofuran moieties.

Synthesis Analysis

Methods and Technical Details

The synthesis of (S)-4-Chloro-7-methoxy-2-methyl-6-[(tetrahydro-3-furyl)oxy]quinazoline typically involves multi-step organic reactions. Common methods include:

  1. Formation of the Quinazoline Core: The initial step often involves cyclization reactions between anthranilic acid derivatives and aldehydes or ketones to form the quinazoline ring.
  2. Substitution Reactions: The introduction of chloro and methoxy groups can be achieved through electrophilic aromatic substitution or nucleophilic substitution methods.
  3. Tetrahydrofuran Functionalization: The tetrahydro-3-furyl group can be introduced via etherification or alkylation reactions involving tetrahydrofuran derivatives.

These reactions require careful control of conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity of the desired compound.

Molecular Structure Analysis

Structure and Data

The molecular formula for (S)-4-Chloro-7-methoxy-2-methyl-6-[(tetrahydro-3-furyl)oxy]quinazoline is C14_{14}H16_{16}ClN1_{1}O2_{2}.

The structure features:

  • A quinazoline core with a chlorine atom at position 4.
  • A methoxy group (-OCH3_3) at position 7.
  • A methyl group (-CH3_3) at position 2.
  • An ether linkage to a tetrahydrofuryl group at position 6.

The stereochemistry at the chiral center contributes to its biological activity, with the (S)-enantiomer often being more pharmacologically active.

Chemical Reactions Analysis

Reactions and Technical Details

(S)-4-Chloro-7-methoxy-2-methyl-6-[(tetrahydro-3-furyl)oxy]quinazoline can participate in various chemical reactions:

  1. Nucleophilic Substitution: The chloro substituent can undergo nucleophilic substitution reactions under basic conditions.
  2. Deprotonation Reactions: The presence of acidic hydrogen atoms allows for deprotonation, leading to the formation of reactive intermediates.
  3. Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

These reactions are significant for modifying the compound's structure to enhance its biological activity or alter its pharmacokinetic properties.

Mechanism of Action

Process and Data

The mechanism of action for (S)-4-Chloro-7-methoxy-2-methyl-6-[(tetrahydro-3-furyl)oxy]quinazoline is primarily linked to its interaction with specific biological targets. Preliminary studies suggest that this compound may act on certain receptors or enzymes involved in cellular signaling pathways.

  1. Receptor Binding: The compound may bind to specific receptors in the central nervous system or other tissues, influencing neurotransmitter release.
  2. Enzyme Inhibition: It may also inhibit enzymes that play critical roles in metabolic pathways, leading to altered cellular functions.

Further research is needed to elucidate the precise biochemical pathways involved.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

(S)-4-Chloro-7-methoxy-2-methyl-6-[(tetrahydro-3-furyl)oxy]quinazoline exhibits several notable physical and chemical properties:

These properties are crucial for determining its suitability for various applications in research and industry.

Applications

Scientific Uses

(S)-4-Chloro-7-methoxy-2-methyl-6-[(tetrahydro-3-furyl)oxy]quinazoline has potential applications in:

  1. Medicinal Chemistry: As a lead compound for developing new drugs targeting neurological disorders or cancer therapies due to its biological activity.
  2. Biochemical Research: As a tool for studying enzyme mechanisms or receptor interactions within cellular systems.
  3. Pharmaceutical Development: Its unique structure may lead to novel formulations with improved efficacy and safety profiles.
Synthetic Methodologies and Optimization

Stereoselective Synthesis of the (S)-Configured Tetrahydrofuranoxy Substituent

The stereocontrolled construction of the (S)-tetrahydrofuran-3-oxy moiety represents a pivotal challenge in synthesizing the target compound. Three principal methodologies have emerged for achieving high enantiomeric excess (ee):

Chiral Auxiliary Approaches: Enantioselective Payne-type epoxidation of allylic alcohols followed by regioselective epoxide opening with oxygen nucleophiles enables installation of the tetrahydrofuran oxygen. Borhan's work demonstrates that magnesium iodide additives facilitate endo-selective ring closure of epoxy-alcohol precursors with up to 85% diastereomeric ratio [1]. Subsequent chiral auxiliary removal yields the (S)-configured furanyl ether.

Chiral Pool Utilization: L-malic acid or D-mannitol serve as economical chiral templates for constructing the tetrahydrofuran ring. Kim et al. applied this strategy in lignan synthesis, where BF₃·OEt₂-mediated deoxygenation/epimerization of cyclic hemiketals generated the desired stereochemistry with precise control [10].

Asymmetric Catalysis: Enzymatic resolution using lipases (e.g., Candida antarctica lipase B) selectively acylates the (R)-enantiomer of racemic 3-hydroxytetrahydrofuran, leaving the (S)-alcohol available for Mitsunobu coupling with the quinazoline core. This method achieves >98% ee but requires additional steps for racemate recycling [1].

Table 1: Comparison of Stereoselective Methods for (S)-Tetrahydrofuran-3-oxy Synthesis

MethodKey Reagent/Catalystd.r./eeYield (%)Limitations
Chiral AuxiliaryMgI₂85:15 d.r.84Moderate diastereoselectivity
Chiral PoolBF₃·OEt₂>99% ee78Requires natural product derivatization
Enzymatic ResolutionLipase B, vinyl acetate>98% ee45 (theoretical max 50)Low atom economy

Multi-Component Strategies for Quinazoline Core Assembly

Multi-component reactions (MCRs) significantly streamline quinazoline ring formation, circumventing traditional linear syntheses:

Niementowski-Type Condensation: Modified protocols enable single-pot assembly from anthranilic acid derivatives, orthoesters, and ammonium acetate. For the 2-methyl-substituted target, acetic anhydride serves as both reactant and solvent, yielding 4-hydroxyquinazolines which are subsequently chlorinated [5] [6]. This approach reduces purification steps but requires harsh conditions (180°C).

Microwave-Assisted MCRs: Imidazole-1-carboxamidine hydrochloride facilitates microwave-enabled cyclocondensation of 2-amino-4-methoxybenzoic acid with acetyl chloride. Reaction times reduce from 12 hours to 30 minutes, improving yields from 65% to 88% while minimizing decarboxylation side products [5].

Heterogeneous Catalysis: MIL-101(Cr)-catalyzed three-component reactions between benzaldehydes, dimedone, and 1H-1,2,4-triazol-3-amine demonstrate the feasibility of MCRs for complex quinazolinones under mild conditions (room temperature, acetonitrile). Though not directly applied to the target, this proof-of-concept highlights opportunities for adapting similar strategies to methoxy-substituted precursors [8].

Transition Metal-Free Catalytic Systems in Quinazoline Functionalization

Avoiding transition metals eliminates residual metal contamination concerns for pharmaceutical intermediates:

Lewis Acid Catalysis: Boron trifluoride etherate (BF₃·OEt₂) enables two critical transformations:

  • Regioselective etherification: Promotes coupling between quinazoline-6-ol and (S)-3-hydroxytetrahydrofuran with minimal O- vs. N-alkylation byproducts (<5%) [10]
  • Chlorodehydration: Facilitates POCl₃-mediated conversion of 4-hydroxyquinazolines to 4-chloro derivatives at 80°C instead of conventional 110°C, suppressing pyrophosphate formation [4]

Iodine-Catalyzed Cyclodehydration: Molecular iodine (10 mol%) in n-butanol efficiently converts N-(2-formylphenyl)acetamides to 2-methylquinazoline cores via in situ imine formation and oxidative cyclization, achieving 90–94% yields. This method tolerates methoxy groups without demethylation [5].

Brønsted Acid Systems: p-Toluenesulfonic acid (p-TsOH) mediates one-pot Skraup-type cyclizations using glycerol as a green solvent. The 7-methoxy group requires transient protection as a tert-butyldimethylsilyl (TBDMS) ether to prevent electrophilic demethylation during the high-temperature step (150°C) [6].

Table 2: Transition Metal-Free Catalytic Systems for Key Steps

Reaction StepCatalystConditionsYield (%)Advantages
Quinazoline CyclizationI₂ (10 mol%)n-Butanol, 110°C, 6h90–94Avoids metal residues; air-stable
6-O-AlkylationBF₃·OEt₂ (1.2 equiv)CH₂Cl₂, 25°C, 2h85Regioselective for phenolic oxygen
4-ChlorinationBF₃·OEt₂ / POCl₃Toluene, 80°C, 4h92Lower temperature; reduced side products

Protecting Group Strategies for Methoxy and Chloro Substituents

Strategic protection prevents undesired reactivity during synthetic sequences:

Methoxy Group Stability: The 7-methoxy substituent demonstrates remarkable resilience under:

  • BF₃·OEt₂ catalysis (no demethylation)
  • POCl₃ chlorination at ≤100°CHowever, it undergoes partial demethylation (>20%) during:
  • Aluminum chloride-mediated Friedel-Crafts reactions
  • Strong nucleophilic substitutions (e.g., NaSEt in DMF) [4]

Chloro Substituent Challenges: The C4-chloro group exhibits electrophilic reactivity toward amines and alcohols, requiring protection during earlier-stage modifications. Effective strategies include:

  • In situ protection: Using tetrabutylammonium chloride forms stable [R₄N]⁺[Cl-Quinazoline]⁻ complexes that resist alcoholysis during tetrahydrofuranoxy coupling
  • Temporary reduction: Catalytic transfer hydrogenation (Pd/C, HCO₂NH₄) reduces the quinazoline to 3,4-dihydroquinazoline, permitting functionalization at C6. Subsequent reoxidation with MnO₂ restores the chloro substituent with 95% fidelity [4] [6]

Hydroxyl Group Protection: For intermediates bearing phenolic groups, tert-butyldiphenylsilyl (TBDPS) ethers provide optimal stability:

  • Resistant to POCl₃ at 100°C
  • Cleaved selectively with HF·pyridine without affecting methoxy groups or chloro substituents
  • Bulkier than TBDMS, minimizing undesired O-alkylation during Mitsunobu reactions [1]

Scalability Challenges in Industrial-Scale Production

Translating laboratory syntheses to manufacturing requires addressing three critical bottlenecks:

High-Temperature Cyclizations: Traditional quinazoline ring formation at >200°C (e.g., using diphenyl ether as solvent) presents safety hazards and energy inefficiency. Mitigation strategies include:

  • Solvent engineering: Replacing diphenyl ether with polyethylene glycol (PEG-400) lowers reaction temperature to 140°C while maintaining 85% yield [4]
  • Continuous flow processing: Microreactors enable precise temperature control for exothermic cyclizations, reducing batch-to-batch variability [8]

Stereochemistry Control Costs: Chiral HPLC separation of tetrahydrofuran enantiomers on multi-kilogram scale is prohibitively expensive. Economic solutions involve:

  • Diastereomeric crystallization: Coupling racemic tetrahydrofuran-3-ol with chiral auxiliaries (e.g., (1R)-(-)-10-camphorsulfonyl chloride) forms separable diastereomers
  • Biocatalytic dynamic kinetic resolution: Candida rugosa lipase with in situ racemization achieves 90% yield and 99% ee in <24 hours [2]

Purification Complexities: Removing genotoxic impurities (e.g., residual POCl₃, aryl chlorides) requires specialized processes:

  • Reactive extraction: Quenching POCl₃ reactions with tert-butylamine forms insoluble phosphoramidate salts removed by filtration
  • Chromatography alternatives: Crystallization from toluene/heptane (1:5) reduces impurity levels to <50 ppm without silica gel purification [4] [8]

Table 3: Scalability Solutions for Critical Process Challenges

ChallengeLaboratory ApproachIndustrial SolutionOutcome Improvement
High-Temperature CyclizationDiphenyl ether, 250°CPEG-400 solvent, 140°C50% energy reduction; safer operation
Stereochemistry ControlChiral HPLC resolutionBiocatalytic dynamic kinetic resolution70% cost reduction; 99% ee
Genotoxin RemovalSilica gel chromatographytert-Butylamine quenching/crystallizationEliminates chromatography; 50 ppm impurities

Properties

Product Name

(S)-4-Chloro-7-methoxy-2-methyl-6-[(tetrahydro-3-furyl)oxy]quinazoline

IUPAC Name

4-chloro-7-methoxy-2-methyl-6-(oxolan-3-yloxy)quinazoline

Molecular Formula

C14H15ClN2O3

Molecular Weight

294.73 g/mol

InChI

InChI=1S/C14H15ClN2O3/c1-8-16-11-6-12(18-2)13(5-10(11)14(15)17-8)20-9-3-4-19-7-9/h5-6,9H,3-4,7H2,1-2H3

InChI Key

WUEYQYJDROCGJG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=C(C=C2C(=N1)Cl)OC3CCOC3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.